molecular formula C8H9Cl2N3S B1302682 4-(3,4-Dichlorobenzyl)-3-thiosemicarbazide CAS No. 206559-55-9

4-(3,4-Dichlorobenzyl)-3-thiosemicarbazide

Cat. No.: B1302682
CAS No.: 206559-55-9
M. Wt: 250.15 g/mol
InChI Key: MVZAMZJSSMCETJ-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorobenzyl)-3-thiosemicarbazide is an organic compound that belongs to the class of thiosemicarbazides It is characterized by the presence of a 3,4-dichlorobenzyl group attached to the nitrogen atom of the thiosemicarbazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dichlorobenzyl)-3-thiosemicarbazide typically involves the reaction of 3,4-dichlorobenzyl chloride with thiosemicarbazide. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

3,4-Dichlorobenzyl chloride+ThiosemicarbazideThis compound\text{3,4-Dichlorobenzyl chloride} + \text{Thiosemicarbazide} \rightarrow \text{this compound} 3,4-Dichlorobenzyl chloride+Thiosemicarbazide→this compound

The reaction is usually conducted in an organic solvent, such as ethanol or methanol, under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichlorobenzyl)-3-thiosemicarbazide can undergo various chemical reactions, including:

    Oxidation: The thiosemicarbazide moiety can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The 3,4-dichlorobenzyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid. The reactions are typically carried out in an organic solvent, such as dichloromethane, at room temperature.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are usually conducted in anhydrous solvents, such as tetrahydrofuran, under inert atmosphere.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used. The reactions are typically carried out in polar solvents, such as dimethylformamide, at elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiosemicarbazides.

Scientific Research Applications

4-(3,4-Dichlorobenzyl)-3-thiosemicarbazide has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent. The compound’s ability to inhibit the growth of certain bacteria and cancer cells makes it a promising candidate for drug development.

    Material Science: The compound is used in the synthesis of novel materials with unique properties, such as enhanced thermal stability and conductivity.

    Biological Studies: It is used as a probe to study various biochemical pathways and interactions, particularly those involving sulfur-containing compounds.

    Industrial Applications: The compound is used as an intermediate in the synthesis of other valuable chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichlorobenzyl chloride
  • 3,4-Dichlorobenzyl bromide
  • 3,4-Dichlorobenzyl alcohol
  • 3,4-Dichlorobenzyl methylcarbamate

Comparison

4-(3,4-Dichlorobenzyl)-3-thiosemicarbazide is unique compared to its similar compounds due to the presence of the thiosemicarbazide moiety. This functional group imparts distinct chemical and biological properties to the compound. For example, the thiosemicarbazide moiety enhances the compound’s ability to form hydrogen bonds, which can improve its binding affinity to biological targets. Additionally, the sulfur atom in the thiosemicarbazide group can participate in redox reactions, further contributing to the compound’s biological activity.

Properties

IUPAC Name

1-amino-3-[(3,4-dichlorophenyl)methyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N3S/c9-6-2-1-5(3-7(6)10)4-12-8(14)13-11/h1-3H,4,11H2,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZAMZJSSMCETJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CNC(=S)NN)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374156
Record name 4-(3,4-Dichlorobenzyl)-3-thiosemicarbazide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206559-55-9
Record name N-[(3,4-Dichlorophenyl)methyl]hydrazinecarbothioamide
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URL https://commonchemistry.cas.org/detail?cas_rn=206559-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3,4-Dichlorobenzyl)-3-thiosemicarbazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 206559-55-9
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